7-Bromo-3-iodo-1H-indole
Overview
Description
7-Bromo-3-iodo-1H-indole is a compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 g/mol . This compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom at the 7th position and an iodine atom at the 3rd position of the indole ring . The InChI string of the compound is InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 321.94 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 0 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 15.8 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Bromo-3-iodo-1H-indole is utilized in palladium-catalyzed intramolecular cyclization, forming pyrroloquinolines and other cyclization products. This highlights its potential in complex organic synthesis and heterocyclic chemistry (Black, Keller, & Kumar, 1992).
- It is an essential intermediate in the efficient synthesis of variously substituted indoles, particularly in the functionalization of the 7-position. This method is beneficial for creating indoles with diverse substituents (Charrier et al., 2006).
- The compound is used in the synthesis of annulated gamma-carbolines and heteropolycycles, demonstrating its versatility in the construction of complex molecular frameworks (Zhang & Larock, 2003).
Natural Products and Bioactivity
- This compound derivatives have been identified in natural products such as those isolated from the red alga Rhodophyllis membranacea. These compounds were evaluated for their cytotoxic and antifungal activities, indicating their potential in medicinal chemistry and drug discovery (Woolner et al., 2016).
- This compound's derivatives are also explored for regioselective C(sp2)-H dual functionalization, which is a critical aspect of synthesizing bioactive molecules in pharmaceutical research (Moriyama, Ishida, & Togo, 2015).
Crystallography and Materials Science
- Research involving this compound derivatives extends to the field of crystallography, where studies on the crystal structure and hydrogen bonding of such compounds provide insights valuable for material science and molecular engineering (Mphahlele, 2018).
Future Directions
Mechanism of Action
Target of Action
7-Bromo-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, bind with high affinity to multiple receptors, which can lead to various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
7-bromo-3-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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